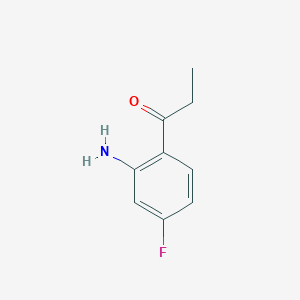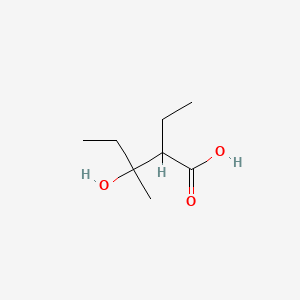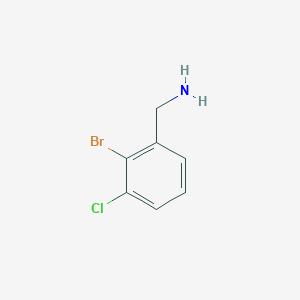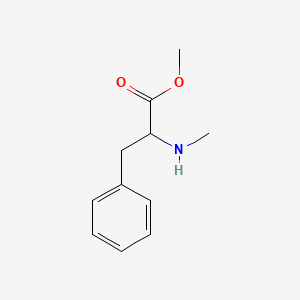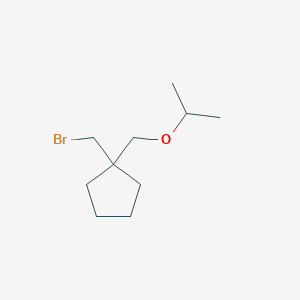
1-(Bromomethyl)-1-(isopropoxymethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is an organic compound that belongs to the class of cyclopentanes It features a bromomethyl group and a propan-2-yloxy group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through etherification reactions using propan-2-ol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane would depend on its specific interactions with molecular targets. Generally, such compounds can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1-(chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(bromomethyl)-1-[(methoxy)methyl]cyclopentane: Similar structure but with a methoxy group instead of propan-2-yloxy.
1-(bromomethyl)-1-[(ethoxy)methyl]cyclopentane: Similar structure but with an ethoxy group instead of propan-2-yloxy.
Uniqueness
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is unique due to the specific combination of functional groups attached to the cyclopentane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-8-10(7-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
ONLJGWKGSPIBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)
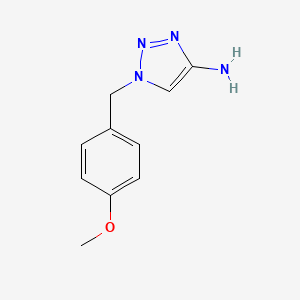
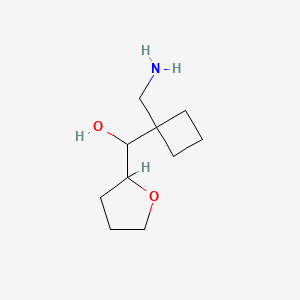
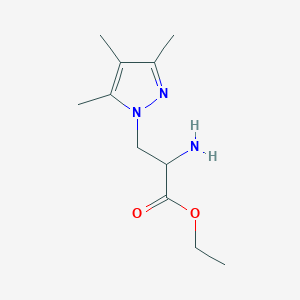
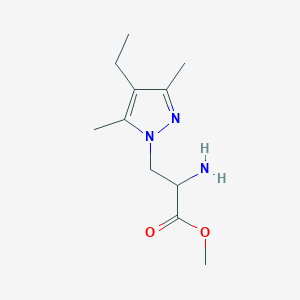
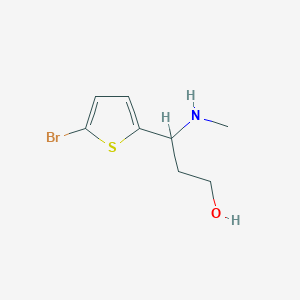
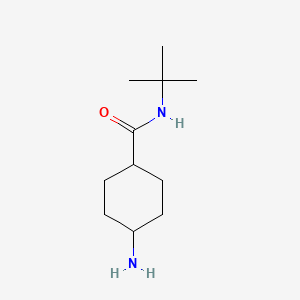
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)
